3-Formylbenzoic acid benzyl ester
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Overview
Description
3-Formylbenzoic acid benzyl ester: is an organic compound that belongs to the class of aromatic esters. It is derived from 3-formylbenzoic acid, which is also known as 3-carboxybenzaldehyde. This compound is characterized by the presence of a formyl group (-CHO) attached to the benzene ring, along with a benzyl ester group (-COOCH2C6H5). The molecular formula of this compound is C15H12O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylbenzoic acid benzyl ester typically involves the esterification of 3-formylbenzoic acid with benzyl alcohol. One common method is the Fischer esterification, which involves the reaction of 3-formylbenzoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 3-Formylbenzoic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 3-Carboxybenzoic acid.
Reduction: 3-Hydroxymethylbenzoic acid benzyl ester.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Formylbenzoic acid benzyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It is also employed in the development of enzyme inhibitors.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also utilized as a precursor in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Formylbenzoic acid benzyl ester involves its interaction with specific molecular targets. For instance, in enzyme-catalyzed reactions, the ester group is hydrolyzed by esterases, leading to the formation of 3-formylbenzoic acid and benzyl alcohol. The formyl group can undergo further reactions, such as oxidation or reduction, depending on the cellular environment .
Comparison with Similar Compounds
3-Formylbenzoic acid: Lacks the benzyl ester group, making it less lipophilic.
4-Formylbenzoic acid benzyl ester: Similar structure but with the formyl group at the para position.
Methyl 3-formylbenzoate: Contains a methyl ester group instead of a benzyl ester group.
Uniqueness: 3-Formylbenzoic acid benzyl ester is unique due to its combination of a formyl group and a benzyl ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl 3-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRVTPYDXSCQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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